
Carbamic acid, 4-(trimethylammonio)butyl ester, chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Carbamic acid, 4-(trimethylammonio)butyl ester, chloride is a chemical compound with a unique structure that combines the properties of carbamic acid and quaternary ammonium compounds
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, 4-(trimethylammonio)butyl ester, chloride typically involves the reaction of carbamic acid derivatives with trimethylamine and butyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired ester. The process may involve the use of solvents such as dimethyl sulfoxide (DMSO) or supercritical carbon dioxide to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The use of advanced technologies ensures high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and ensure efficient production .
化学反应分析
Types of Reactions
Carbamic acid, 4-(trimethylammonio)butyl ester, chloride undergoes various chemical reactions, including:
Substitution: The quaternary ammonium group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Hydrolysis: Strong acids or bases are commonly used to catalyze the hydrolysis reaction.
Substitution: Nucleophiles such as halides or amines are used in substitution reactions.
Major Products Formed
Hydrolysis: Carbamic acid and butanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Carbamic acid, 4-(trimethylammonio)butyl ester, chloride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds.
Biology: Studied for its potential role in biochemical pathways and as a tool for probing biological systems.
Medicine: Investigated for its potential therapeutic applications, including as an antimicrobial agent.
Industry: Used in the production of specialty chemicals and as an intermediate in various industrial processes.
作用机制
The mechanism of action of carbamic acid, 4-(trimethylammonio)butyl ester, chloride involves its interaction with molecular targets such as enzymes and receptors. The quaternary ammonium group can bind to negatively charged sites on proteins, affecting their function. The ester group can undergo hydrolysis, releasing active carbamic acid, which can further interact with biological molecules .
相似化合物的比较
Similar Compounds
Carbamic acid: A simpler compound with similar functional groups but lacking the quaternary ammonium group.
Methyl carbamate: An ester of carbamic acid with a methyl group instead of the butyl group.
Ethyl carbamate: Similar to methyl carbamate but with an ethyl group.
Uniqueness
Carbamic acid, 4-(trimethylammonio)butyl ester, chloride is unique due to the presence of the quaternary ammonium group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in fields requiring specific interactions with biological molecules .
属性
CAS 编号 |
63981-83-9 |
|---|---|
分子式 |
C8H19ClN2O2 |
分子量 |
210.70 g/mol |
IUPAC 名称 |
4-carbamoyloxybutyl(trimethyl)azanium;chloride |
InChI |
InChI=1S/C8H18N2O2.ClH/c1-10(2,3)6-4-5-7-12-8(9)11;/h4-7H2,1-3H3,(H-,9,11);1H |
InChI 键 |
DSYBKRUBFHBULI-UHFFFAOYSA-N |
规范 SMILES |
C[N+](C)(C)CCCCOC(=O)N.[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



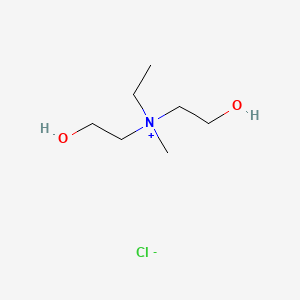
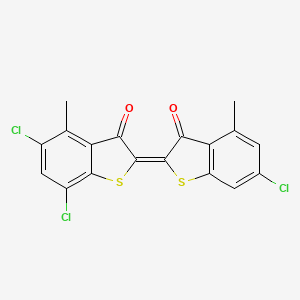
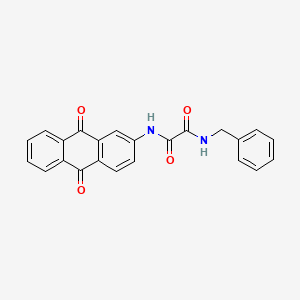
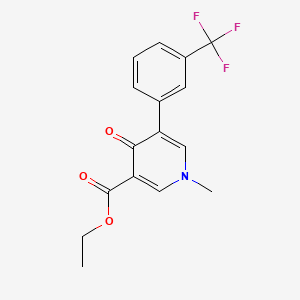
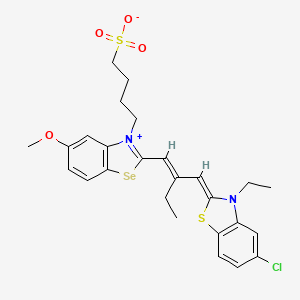
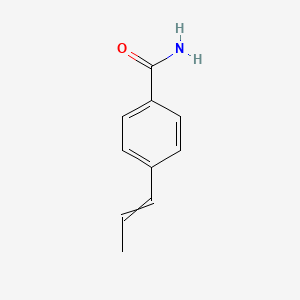
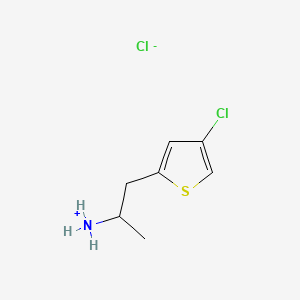
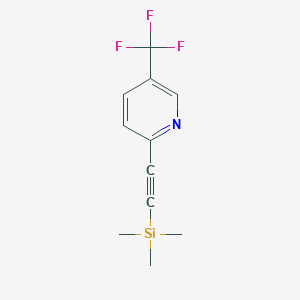
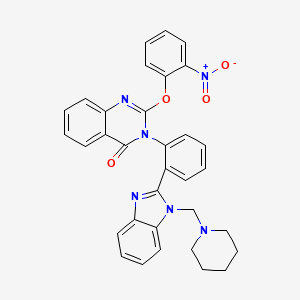

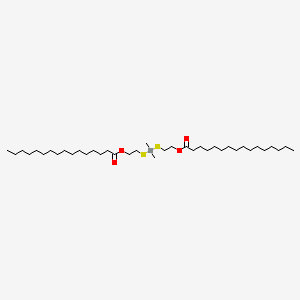
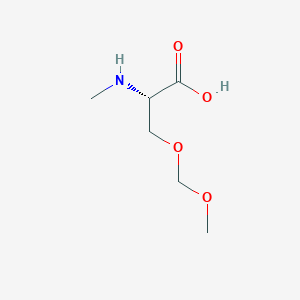
![Acetic acid, [3-(2-methoxy-5-methylphenyl)-1-methyl-2-triazenyl]-, sodium salt](/img/structure/B13785160.png)
